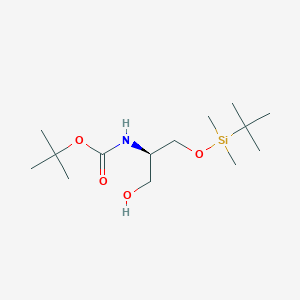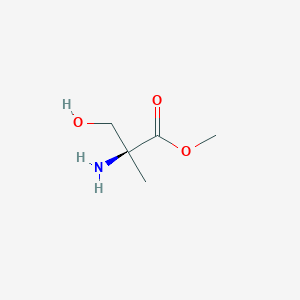
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, also known as L-threonine methyl ester, is an important amino acid derivative that has gained significant attention in scientific research. It is synthesized from L-threonine, an essential amino acid that is required for protein synthesis and the maintenance of overall health. Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including its use in the synthesis of peptides and proteins, as well as its potential as a therapeutic agent.
作用機序
The mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
生化学的および生理学的効果
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the activity of various enzymes involved in cellular defense against oxidative stress.
実験室実験の利点と制限
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It also has a wide range of potential applications in peptide and protein synthesis, as well as its potential therapeutic applications.
However, there are also some limitations to the use of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate in lab experiments. It can be difficult to selectively modify the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue in peptides and proteins, and the use of protecting groups can add additional steps to the synthesis process. In addition, the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate. One area of research is the development of more efficient and selective methods for the synthesis of peptides and proteins using methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate as a protecting group. Another area of research is the investigation of the potential therapeutic applications of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate and its effects on various signaling pathways in the body.
合成法
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate can be synthesized through a variety of methods, including esterification of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate with methanol in the presence of an acid catalyst. Other methods include the use of activated esters such as N-hydroxysuccinimide esters and the use of protecting groups to selectively modify the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate molecule.
科学的研究の応用
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, where it serves as a protecting group for the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue. This allows for the selective modification of other amino acids in the peptide or protein sequence.
In addition to its use in peptide and protein synthesis, methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. It has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
147316-32-3 |
|---|---|
製品名 |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m0/s1 |
InChIキー |
VKHHAZQVRNQDHW-YFKPBYRVSA-N |
異性体SMILES |
C[C@](CO)(C(=O)OC)N |
SMILES |
CC(CO)(C(=O)OC)N |
正規SMILES |
CC(CO)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



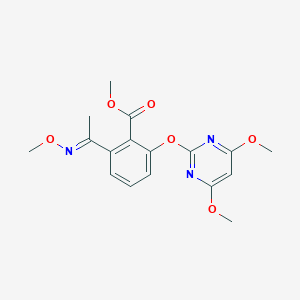
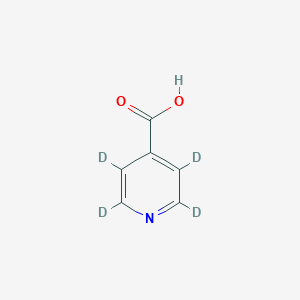
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
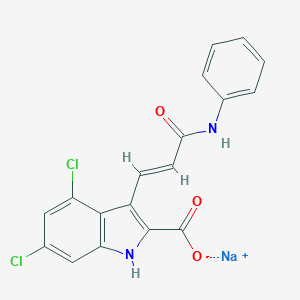
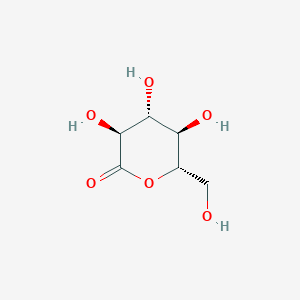
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
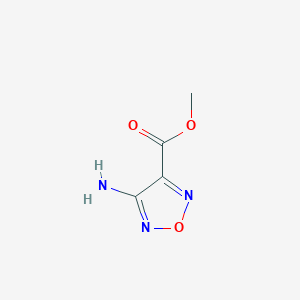
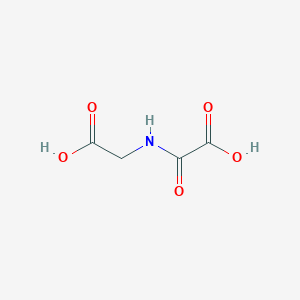
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
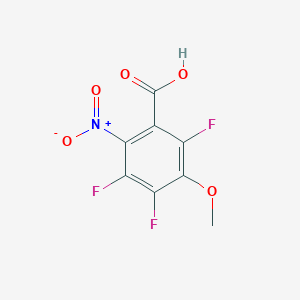
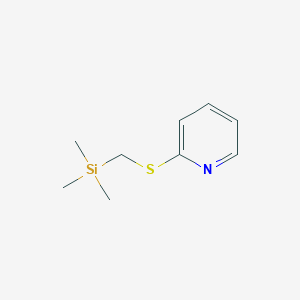
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
